Pyrindamycin B

Description

Properties

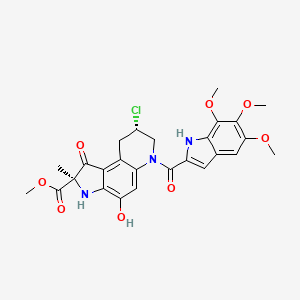

Molecular Formula |

C26H26ClN3O8 |

|---|---|

Molecular Weight |

544 g/mol |

IUPAC Name |

methyl (2R,8S)-8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |

InChI |

InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3/t12-,26+/m0/s1 |

InChI Key |

ILRQRCTVPANBBE-GWQKEKGPSA-N |

SMILES |

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC |

Isomeric SMILES |

C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC |

Canonical SMILES |

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC |

Synonyms |

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester duocarmycin C1 pyrindamycin B |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for Pyrindamycin B: A Technical Guide to its Discovery and Isolation from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and isolation of Pyrindamycin B, a potent antimycobacterial agent, from its microbial source, the genus Streptomyces. This compound, a close analog of the better-known Pyrindamycin (or Pyridomycin), represents a fascinating case study in natural product chemistry and the intricate biosynthetic pathways of actinomycetes. This document provides a comprehensive overview of the methodologies involved, from the initial fermentation of the producing organism to the detailed characterization of the isolated compound.

Discovery and Microbial Source

This compound was identified through the study of the biosynthetic pathway of Pyrindamycin in Streptomyces pyridomyceticus. While the parent compound, Pyrindamycin, was first discovered in 1953 by Maeda et al. from Streptomyces pyridomyceticus, this compound was later characterized as a product from a mutant strain of this bacterium.[1][2][3] Specifically, it was isolated from a Δpyr2 mutant of S. pyridomyceticus B2517, where the inactivation of the pyr2 gene, encoding a 3-oxoacyl ACP reductase, led to the accumulation of this novel analog.[1] The producing organism for the parent compound has also been identified as Dactylosporangium fulvum, which can produce Pyrindamycin at yields of 20-40 mg/L.[4][5][6][7]

Fermentation and Production

The production of this compound is achieved through submerged fermentation of the genetically modified Streptomyces pyridomyceticus strain. While specific fermentation parameters for maximizing this compound yield are not extensively published, a general approach based on the cultivation of Streptomyces for antibiotic production can be outlined.

Experimental Protocol: Fermentation of Streptomyces pyridomyceticus (Δpyr2 Mutant)

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium, such as ISP-2 medium, with spores or a vegetative mycelial suspension of S. pyridomyceticus (Δpyr2). The culture is incubated at 28-30°C with shaking at 200-250 rpm for 2-3 days until sufficient growth is achieved.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used for Streptomyces fermentation, typically containing a complex carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

-

Fermentation Conditions: The production culture is incubated at 28-30°C with vigorous aeration and agitation for 5-7 days. The pH of the medium is typically maintained around 7.0.

-

Monitoring: The production of this compound can be monitored throughout the fermentation process by taking periodic samples and analyzing the culture broth by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 305 nm).[8]

Isolation and Purification

Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques. The process involves separating the compound of interest from other metabolites and media components.

Experimental Protocol: Extraction and Purification of this compound

-

Extraction: The fermentation broth is first centrifuged to separate the mycelial biomass from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic phase, containing this compound, is collected and concentrated under reduced pressure.

-

Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography for purification. A typical workflow would involve:

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents, such as a mixture of dichloromethane and methanol, to separate compounds based on polarity.

-

Preparative HPLC: Fractions containing this compound are then further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in water.

-

-

Purity Analysis: The purity of the isolated this compound is assessed by analytical HPLC.

Structural Elucidation and Characterization

The definitive identification of this compound is accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, mass, and other physical properties of the compound.

Spectroscopic Data for this compound

The structure of this compound was elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[1]

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₃₂N₄O₈ | [9] |

| Molecular Weight | 540.57 g/mol | |

| HRMS (m/z) [M+H]⁺ | 541.2291 (observed) | [9] |

| UV-Vis λmax | ~305 nm | [8] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD [1]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 76.6 | 4.25, m |

| 3 | 170.9 | |

| 5 | 56.4 | 4.95, dd, 10.0, 4.0 |

| 6 | 36.2 | 2.95, m; 2.65, m |

| 7 | 172.1 | |

| 9 | 56.8 | 5.45, d, 9.5 |

| 10 | 175.4 | |

| 11 | 132.5 | |

| 12 | 159.5 | |

| 13 | 41.1 | 2.20, m |

| 14 | 26.8 | 1.60, m; 1.25, m |

| 15 | 11.8 | 0.90, t, 7.5 |

| 16 | 16.5 | 0.95, d, 7.0 |

| 17 | 12.7 | 1.85, s |

| 18 | 20.3 | 1.05, d, 7.0 |

| 19 | 35.5 | 3.55, m; 3.35, m |

| 20 | 148.2 | |

| 21 | 125.1 | 7.41, brd, 8.5 |

| 22 | 138.1 | 7.85, t, 8.0 |

| 23 | 124.9 | 7.35, dd, 8.0, 5.0 |

| 24 | 149.2 | 8.45, d, 5.0 |

| 25 | 140.5 | |

| 1' | 139.8 | |

| 2' | 126.2 | 8.55, d, 6.0 |

| 3' | 135.2 | 7.51, dd, 8.5, 4.0 |

| 4' | 127.7 | 8.25, d, 8.0 |

| 5' | 148.8 | 8.65, s |

Visualizing the Workflow and Biosynthetic Logic

The following diagrams illustrate the general workflow for the isolation of this compound and the key difference in the biosynthetic pathway leading to its formation compared to Pyrindamycin.

Caption: Experimental workflow for the isolation of this compound.

References

- 1. Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. infoscience.epfl.ch [infoscience.epfl.ch]

- 3. A new antibiotic, pyridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. Pyridomycin | Working Group for New TB Drugs [newtbdrugs.org]

- 6. embopress.org [embopress.org]

- 7. Towards a new tuberculosis drug: pyridomycin - nature's isoniazid [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pyrindamycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrindamycin B is a potent antibiotic agent that has demonstrated significant activity against both gram-positive and gram-negative bacteria. This document provides a comprehensive overview of the chemical structure and stereochemistry of this compound, drawing from foundational research and subsequent synthetic studies. It aims to serve as a detailed technical resource, presenting key data in a structured format and outlining the experimental methodologies that have been pivotal in the elucidation of its complex architecture.

Chemical Structure and Properties

This compound, with the CAS number 118292-35-6, possesses the molecular formula C₂₆H₂₆ClN₃O₈. It belongs to a class of antitumor antibiotics that includes its closely related analogue, Pyrindamycin A. The core structure of this compound is a complex, polycyclic system.

Initial structural elucidation was reported by Ishii et al. in their 1989 paper in The Journal of Antibiotics, which first described the isolation and antitumor activities of Pyrindamycins A and B.[1][2][3][4][5] Subsequent synthetic efforts have confirmed the proposed structure and established the absolute stereochemistry of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 118292-35-6 |

| Molecular Formula | C₂₆H₂₆ClN₃O₈ |

| Appearance | Solid |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its biological activity. The molecule contains multiple stereocenters, and the precise spatial arrangement of its constituent atoms is essential for its interaction with biological targets. The absolute configuration of this compound has been determined through a combination of spectroscopic analysis and total synthesis.

The elucidation of the complex stereochemical landscape of this compound has been a significant focus of synthetic organic chemistry. These studies have not only confirmed the structure but have also provided valuable insights into the structure-activity relationships of this class of compounds.

Experimental Protocols

The isolation and structural characterization of this compound involved a series of meticulous experimental procedures. The following sections detail the generalized methodologies employed in this critical work.

Isolation and Purification

The workflow for the isolation of this compound from its natural source, a producing microorganism, is outlined below. This process typically involves fermentation, extraction, and chromatographic separation.

Caption: Generalized workflow for the isolation and purification of this compound.

Structural Elucidation Methodologies

The determination of the chemical structure and stereochemistry of this compound relied on a combination of advanced spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity of the carbon and hydrogen atoms, providing the foundational framework of the molecule. Advanced 2D NMR techniques, such as COSY and HMBC, were employed to establish long-range correlations and piece together the complex ring system.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of this compound, confirming its molecular formula. Fragmentation analysis in tandem MS experiments provided further structural insights by revealing the connectivity of different parts of the molecule.

-

X-ray Crystallography: While not explicitly detailed in the initial reports for this compound itself, X-ray crystallography of related compounds or synthetic intermediates is a powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute stereochemistry.

Quantitative Data

The following table summarizes key spectroscopic data that are characteristic of this compound. These data are essential for the identification and characterization of the compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations (Hypothetical Data based on typical similar structures) |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.5-8.5 (aromatic protons), δ 4.0-5.5 (protons on oxygenated carbons), δ 1.5-3.0 (aliphatic protons) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 160-170 (carbonyl carbons), δ 110-150 (aromatic carbons), δ 60-80 (oxygenated carbons), δ 20-50 (aliphatic carbons) |

| High-Resolution Mass Spectrometry | [M+H]⁺ peak consistent with the calculated exact mass for C₂₆H₂₇ClN₃O₈⁺ |

Note: The specific chemical shifts and coupling constants would be found in the primary literature and are presented here as a representative example.

Logical Relationships in Structural Analysis

The process of determining the structure of a complex natural product like this compound involves a logical and iterative process of data acquisition and interpretation.

Caption: Logical flow of experimental data integration for structural elucidation.

Conclusion

The chemical structure and stereochemistry of this compound represent a significant achievement in natural product chemistry. Its complex architecture, elucidated through a combination of sophisticated spectroscopic techniques and confirmed by total synthesis, continues to be of interest to medicinal chemists and drug development professionals. This guide has provided a consolidated overview of the key structural features, the experimental methodologies used for their determination, and the quantitative data that define this potent antibiotic. Further research into the synthesis of analogues and the elucidation of its mechanism of action will undoubtedly pave the way for the development of new therapeutic agents.

References

- 1. Enantioselective de novo construction of 3‑oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Unraveling of Pyrroindomycin B Biosynthesis: A Technical Guide to a Complex Pathway in Actinomycetes

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate biosynthetic pathway of Pyrroindomycin B, a potent antibiotic produced by actinomycetes. This document elucidates the genetic blueprint, enzymatic machinery, and regulatory networks that govern the production of this promising therapeutic agent.

Pyrroindomycins, including Pyrroindomycin B, are a class of spirotetramate natural products exhibiting significant antimicrobial activities, notably against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria.[1] Produced by the actinomycete Streptomyces rugosporus LL-42D005, the complex pentacyclic core of these molecules is assembled through a remarkable and elegant biosynthetic pathway, the centerpiece of which is an enzyme-catalyzed [4+2] cycloaddition cascade.[1][2] This guide provides an in-depth exploration of this pathway, summarizing the key genetic components, enzymatic functions, and experimental methodologies used to decipher its complexity.

The Pyrroindomycin Biosynthetic Gene Cluster (BGC)

The genetic instructions for Pyrroindomycin B biosynthesis are encoded within a dedicated biosynthetic gene cluster (pyr) in Streptomyces rugosporus. While the complete and annotated gene cluster from the producing organism is a subject of ongoing research, analysis of homologous pathways, such as the related pyrrolomycin cluster, and the characterization of key enzymes have provided significant insights into its composition. The cluster is predicted to contain genes for a Type I Polyketide Synthase (PKS), tailoring enzymes, and regulatory proteins.[1]

Table 1: Key Characterized and Putative Genes in the Pyrroindomycin Biosynthetic Pathway

| Gene/Protein | Proposed Function | Evidence/Homology |

| PKS Module | Assembly of the linear polyene precursor | Inferred from the structure of the linear intermediate |

| PyrE3 | Diels-Alderase: Catalyzes the first [4+2] cycloaddition to form the trans-decalin system | Biochemical characterization, X-ray crystallography, mechanistic studies[1] |

| PyrI4 | Diels-Alderase: Catalyzes the second, exo-selective [4+2] cycloaddition to form the spirotetramate moiety | Biochemical characterization, X-ray crystallography, mechanistic studies[1][3] |

| Putative Regulators | Transcriptional regulation of the pyr gene cluster | Homology to TetR-family regulators found in related antibiotic BGCs[4] |

| Putative Transporters | Export of Pyrroindomycin and self-resistance | Homology to membrane transport proteins in other antibiotic BGCs[4] |

The Core Biosynthetic Pathway: An Enzymatic Cascade

The biosynthesis of Pyrroindomycin B is a testament to nature's chemical ingenuity. The pathway commences with the assembly of a linear polyene precursor by a Type I PKS. This precursor, containing two sets of 1,3-diene and alkene functionalities, is the substrate for an extraordinary enzymatic cascade that constructs the molecule's complex, stereochemically rich core.[1][2]

The cascade is initiated by the monofunctional Diels-Alderase, PyrE3 . This enzyme catalyzes a highly endo-selective intramolecular [4+2] cycloaddition to form a multi-substituted trans-decalin system, the first two rings of the pentacyclic structure.[1][5] The reaction is entirely enzyme-dependent and proceeds with remarkable regio- and stereoselectivity.[2]

Following the action of PyrE3, a second dedicated Diels-Alderase, PyrI4 , catalyzes the subsequent cycloaddition. PyrI4 facilitates an exo-selective intramolecular [4+2] reaction to construct the characteristic spiro-linked tetramate moiety, completing the formation of the pentacyclic core of the pyrroindomycins.[1][6]

Mechanistic Insights into the Key Diels-Alderases

Intensive computational and mechanistic studies have revealed that PyrE3 and PyrI4 employ distinct catalytic strategies to achieve their remarkable transformations.[1]

PyrE3 operates by pre-arranging its anionic polyene substrate into a high-energy, reactive conformation within its active site.[5][7] This substrate preorganization, coupled with electrostatic stabilization, overcomes the high activation barrier of the inverse-electron-demand Diels-Alder reaction.[5]

In contrast, PyrI4 utilizes a different mechanism centered on acid catalysis.[6] The enzyme's active site protonates the tetramate moiety of the substrate, thereby activating it for the subsequent cycloaddition.[8][9] An "induced-fit" mechanism, involving a unique lid feature of the enzyme, further stabilizes the transition state, ensuring high stereospecificity.[6][8]

Quantitative Analysis of Enzymatic Activity

While comprehensive kinetic data for all enzymes in the pathway are not yet available, the catalytic efficiency of PyrE3 has been determined. These data underscore the remarkable rate enhancement achieved by this enzyme.

Table 2: Kinetic Parameters for PyrE3

| Enzyme | Substrate | kcat (min-1) | Km | Reference |

| PyrE3 | Linear Polyene Intermediate (SM) | 223.2 ± 5.4 | Not Reported | [1] |

Experimental Protocols for Pathway Elucidation

The characterization of the Pyrroindomycin B biosynthetic pathway has relied on a combination of molecular genetics, biochemistry, and structural biology. Below are summaries of the key experimental methodologies employed.

Gene Inactivation and Heterologous Expression

To confirm the function of genes within the pyr cluster, targeted gene knockouts are performed in S. rugosporus. This is typically achieved through homologous recombination, replacing the target gene with an antibiotic resistance cassette.

General Protocol for Gene Knockout:

-

Construct Design: A knockout plasmid is constructed containing two regions of homology (arms) flanking the target gene and a central antibiotic resistance marker (e.g., apramycin). The construct is typically assembled in an E. coli vector that cannot replicate in Streptomyces.

-

Conjugation: The non-replicative plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. rugosporus via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Single-crossover integrants are first selected, followed by screening for double-crossover events, which result in the replacement of the target gene.

-

Verification: The desired gene deletion is confirmed by PCR analysis of genomic DNA from the mutant strain and subsequent DNA sequencing.

-

Phenotypic Analysis: The mutant strain is fermented, and the resulting metabolite profile is analyzed by HPLC and mass spectrometry to observe the loss of Pyrroindomycin B production and/or the accumulation of biosynthetic intermediates.

In Vitro Enzymatic Assays

The catalytic function of enzymes like PyrE3 and PyrI4 is confirmed through in vitro assays using purified recombinant proteins and synthetic substrates.

General Protocol for in vitro Assay of PyrE3/PyrI4:

-

Protein Expression and Purification: The gene encoding the target enzyme (e.g., pyrE3) is cloned into an E. coli expression vector (e.g., pET-28a) with a purification tag (e.g., His₆-tag). The protein is overexpressed in an E. coli host strain (e.g., BL21(DE3)) and purified to homogeneity using affinity chromatography (e.g., Ni-NTA).

-

Substrate Synthesis: The linear polyene substrate for PyrE3 or the trans-decalin intermediate for PyrI4 is chemically synthesized.

-

Enzymatic Reaction: The purified enzyme is incubated with the synthetic substrate in a suitable buffer (e.g., phosphate or Tris buffer) at a controlled temperature (e.g., 30°C).

-

Reaction Quenching and Extraction: The reaction is stopped at various time points by adding an organic solvent (e.g., ethyl acetate) and quenching with acid. The product is then extracted into the organic phase.

-

Product Analysis: The extracted material is analyzed by HPLC, LC-MS, and NMR to confirm the identity and stereochemistry of the enzymatic product and to determine reaction kinetics.

Regulation of Pyrroindomycin B Biosynthesis

The production of specialized metabolites like Pyrroindomycin B in Streptomyces is tightly regulated to coincide with specific stages of the organism's life cycle and in response to environmental cues. While specific regulatory mechanisms for the pyr cluster are still under investigation, it is highly probable that they follow the established paradigms for antibiotic regulation in actinomycetes.

This typically involves a hierarchical control system:

-

Cluster-Situated Regulators (CSRs): The pyr gene cluster likely contains one or more pathway-specific regulatory genes. Based on homology to other clusters, these could belong to families such as TetR or LuxR.[4][10] These regulators directly control the transcription of the biosynthetic genes within the cluster.

-

Pleiotropic and Global Regulators: Higher-level regulators respond to nutritional signals (e.g., carbon/nitrogen availability), developmental signals (e.g., sporulation), and population density, integrating this information to control the expression of CSRs.[2]

Conclusion and Future Directions

The elucidation of the Pyrroindomycin B biosynthetic pathway represents a significant achievement in natural product biosynthesis, highlighting a remarkable enzymatic cascade that constructs a complex molecular architecture. The discovery and characterization of the monofunctional Diels-Alderases PyrE3 and PyrI4 have expanded our understanding of the enzymatic repertoire available in nature for C-C bond formation.

Future research will likely focus on the complete annotation of the pyr gene cluster, the characterization of the remaining unassigned tailoring enzymes, and a detailed investigation into the specific regulatory networks that control Pyrroindomycin B production. This knowledge will not only provide deeper fundamental insights but also pave the way for synthetic biology and metabolic engineering approaches to generate novel, more potent Pyrroindomycin analogs for drug development.

References

- 1. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Discovery and investigation of natural Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Investigation of the Mechanism of Diels–Alderase PyrI4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Investigation of the Mechanism of Diels-Alderase PyrI4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of Multiple Gene Clusters’ Expression by the PAS-LuxR Transcriptional Regulator PteF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of Pyrindamycin B on Bacterial DNA

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific mechanism of action of Pyrindamycin B is exceedingly limited. This guide, therefore, presents a hypothesized mechanism based on the known activity of its analogue, Pyrindamycin A, and the broader class of DNA-acting antibiotics. The experimental data and protocols are generalized representations and should not be considered as experimentally validated for this compound.

Executive Summary

This compound, a lesser-known analogue of the DNA synthesis inhibitor Pyrindamycin A, is postulated to exert its antibacterial effects through covalent modification of bacterial DNA. This technical guide synthesizes the available information to propose a mechanism centered on DNA alkylation, leading to the disruption of essential cellular processes like DNA replication and transcription. We present a framework for the experimental investigation of this mechanism, including generalized protocols and hypothetical quantitative data, to serve as a resource for researchers in the field of antibiotic drug discovery.

Proposed Mechanism of Action: DNA Alkylation and Cellular Disruption

The central hypothesis for the mechanism of action of this compound is its function as a DNA alkylating agent. This process involves the formation of a stable, covalent bond with the bacterial DNA, which acts as a significant lesion, triggering a cascade of cytotoxic events.

2.1 Covalent Adduct Formation:

This compound likely possesses an electrophilic center that reacts with nucleophilic sites on the DNA bases. The N7 position of guanine and the N3 position of adenine are common targets for alkylating agents due to their high nucleophilicity. The binding is likely to occur in the minor groove of the DNA, a common feature of this class of molecules.

2.2 Inhibition of Nucleic Acid Synthesis:

The formation of a bulky this compound-DNA adduct is proposed to have the following consequences:

-

Inhibition of DNA Replication: The adduct can act as a physical roadblock, stalling the progression of DNA polymerase and thereby inhibiting the replication of the bacterial chromosome.

-

Inhibition of Transcription: Similarly, the adduct can impede the movement of RNA polymerase along the DNA template, preventing the transcription of genes essential for bacterial survival. This is a plausible mechanism given that the related compound, Tirandamycin B, is known to inhibit DNA-directed RNA polymerases.

2.3 Induction of the SOS Response:

The DNA damage caused by this compound would likely trigger the bacterial SOS response, a complex regulatory network that controls DNA repair and mutagenesis. While intended to repair the damage, extensive alkylation can overwhelm this system, leading to an accumulation of mutations or the initiation of programmed cell death.

The proposed signaling pathway for the action of this compound is illustrated in the diagram below.

Caption: Proposed signaling pathway of this compound in bacteria.

Quantitative Data for Mechanistic Elucidation (Hypothetical)

To fully characterize the mechanism of action of this compound, a series of quantitative experiments would be necessary. The following table presents hypothetical data points that would be crucial for this characterization.

| Parameter | Experimental Method | Hypothetical Value | Interpretation |

| Minimum Inhibitory Concentration (MIC) | Broth Microdilution | 0.5 µg/mL | Potent antibacterial activity against the target organism. |

| DNA Binding Affinity (K D) | Surface Plasmon Resonance | 50 nM | High-affinity, non-covalent interaction preceding alkylation. |

| Alkylation Rate (k obs) | HPLC-MS | 0.1 min⁻¹ | Rate of covalent adduct formation with bacterial DNA. |

| IC 50 (DNA Polymerase III) | In vitro Polymerase Assay | 1 µM | Potent inhibition of the primary bacterial replicative polymerase. |

| IC 50 (RNA Polymerase) | In vitro Transcription Assay | 5 µM | Significant inhibition of bacterial transcription. |

Key Experimental Protocols (Generalized)

The investigation into the DNA interaction of this compound would involve several key experimental techniques. Below are generalized protocols for these assays.

4.1 DNA Footprinting Assay

-

Objective: To identify the specific DNA sequence where this compound binds.

-

Methodology:

-

A specific DNA fragment is radiolabeled at one end.

-

The labeled DNA is incubated with varying concentrations of this compound.

-

The mixture is treated with DNase I, which cleaves the DNA at sites not protected by the bound compound.

-

The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

-

The binding site is identified as a "footprint," a gap in the ladder of DNA fragments, visualized by autoradiography.

-

4.2 In Vitro DNA Alkylation Assay

-

Objective: To confirm covalent bond formation between this compound and DNA.

-

Methodology:

-

Purified bacterial DNA is incubated with this compound.

-

The DNA is then enzymatically digested to its constituent nucleosides.

-

The digest is analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

The presence of a new species with a mass corresponding to a nucleoside-Pyrindamycin B adduct confirms covalent binding.

-

4.3 DNA and RNA Polymerase Inhibition Assays

-

Objective: To quantify the inhibitory effect of this compound on DNA and RNA synthesis.

-

Methodology:

-

In vitro reactions are set up containing a DNA template, the respective polymerase (DNA or RNA), and nucleotide triphosphates (one of which is radiolabeled).

-

Increasing concentrations of this compound are added to the reactions.

-

The amount of newly synthesized, radiolabeled nucleic acid is quantified to determine the extent of inhibition.

-

The IC 50 value is calculated as the concentration of this compound that causes a 50% reduction in polymerase activity.

-

A generalized workflow for these experimental investigations is depicted below.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While the definitive mechanism of action of this compound on bacterial DNA awaits empirical validation, the existing evidence strongly suggests a model based on DNA alkylation leading to the inhibition of critical cellular processes. The technical framework provided in this guide offers a roadmap for the systematic investigation of this promising antibacterial compound. Further research is warranted to isolate and characterize this compound, confirm its structure, and perform the detailed biochemical and cellular assays outlined herein. Such studies will be invaluable for understanding its full therapeutic potential and for the rational design of novel antibiotics in the ongoing battle against bacterial resistance.

In-Depth Technical Guide: Antitumor Properties of Pyrindamycin B Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrindamycin B, a potent antitumor antibiotic, belongs to the duocarmycin class of natural products known for their exceptional cytotoxic activity. This document provides a comprehensive technical overview of the antitumor properties of this compound, with a focus on its efficacy against various cancer cell lines. It includes a detailed summary of available quantitative data, experimental methodologies for key assays, and a visualization of its proposed mechanism of action. The primary mode of action for this compound involves the inhibition of DNA synthesis, exhibiting significant therapeutic potential, particularly against leukemias and multidrug-resistant cancer cells.

Introduction

This compound is a structural analog of Pyrindamycin A, both of which are potent DNA alkylating agents. These compounds are part of the larger family of duocarmycins, a series of natural products that have garnered significant interest in the field of oncology due to their powerful antineoplastic effects. The duocarmycins function through a sequence-selective alkylation of DNA, which ultimately disrupts DNA replication and transcription, leading to cell death. Notably, this compound has demonstrated significant cytotoxicity against both murine and human tumor cell lines. It has shown particular efficacy against doxorubicin-resistant cell lines, suggesting its potential in overcoming certain mechanisms of multidrug resistance. Research indicates that this compound's therapeutic effects are more pronounced in hematological malignancies compared to solid tumors.

Quantitative Assessment of Cytotoxic Activity

The antitumor efficacy of this compound has been evaluated against a panel of murine and human cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: In Vitro Cytotoxicity of this compound Against Murine Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| L1210 | Leukemia | Data Not Available in Abstract |

| P388 | Leukemia | Data Not Available in Abstract |

| P388/ADR | Doxorubicin-Resistant Leukemia | Data Not Available in Abstract |

| B16 | Melanoma | Data Not Available in Abstract |

| Colon 38 | Colon Adenocarcinoma | Data Not Available in Abstract |

| LLC | Lewis Lung Carcinoma | Data Not Available in Abstract |

Note: The primary research article abstract indicates stronger cytotoxicity than doxorubicin, but specific IC50 values for this compound were not available in the abstract. Access to the full publication is required for detailed quantitative data.

Table 2: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HCT-116 | Colon Carcinoma | Data Not Available in Abstract |

| A549 | Lung Carcinoma | Data Not Available in Abstract |

| MCF-7 | Breast Adenocarcinoma | Data Not Available in Abstract |

Note: The primary research article abstract indicates cytotoxic activity, but specific IC50 values for this compound were not available in the abstract. Access to the full publication is required for detailed quantitative data.

Table 3: In Vivo Antitumor Activity of this compound

| Tumor Model | Host | Administration Route | Therapeutic Effect |

| P388/ADR Leukemia | Mice | Intraperitoneal | Significant |

| Solid Tumors | Mice | Not Specified | Not Significant |

Mechanism of Action: DNA Synthesis Inhibition

The primary mechanism underlying the antitumor properties of this compound is the potent inhibition of DNA synthesis.[1] This activity is characteristic of the duocarmycin family of compounds, which act as DNA alkylating agents.

This compound is believed to bind to the minor groove of DNA. This binding event is followed by the alkylation of the N3 position of adenine bases. This covalent modification of the DNA structure is a critical lesion that interferes with essential cellular processes. The presence of these adducts leads to the stalling of replication forks and the inhibition of transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of this compound's antitumor properties. Specific parameters may vary based on the full research article.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cell lines are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound. A control group with no drug is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.

DNA Synthesis Inhibition Assay

This assay measures the effect of the compound on the incorporation of a radiolabeled nucleoside into newly synthesized DNA.

-

Cell Culture and Treatment: Cancer cells are cultured and treated with different concentrations of this compound for a defined period.

-

Radiolabeling: A radiolabeled DNA precursor, such as [³H]thymidine, is added to the cell culture medium.

-

Incubation: Cells are incubated for a short period to allow for the incorporation of the radiolabel into the DNA of proliferating cells.

-

Cell Lysis and DNA Precipitation: The cells are harvested, and the DNA is precipitated using an acid solution (e.g., trichloroacetic acid).

-

Measurement of Radioactivity: The amount of radioactivity incorporated into the DNA is quantified using a scintillation counter. A reduction in radioactivity in treated cells compared to control cells indicates inhibition of DNA synthesis.

In Vivo Antitumor Activity Assay (Murine Leukemia Model)

This experiment evaluates the therapeutic efficacy of this compound in a living organism.

-

Tumor Cell Implantation: Mice are inoculated intraperitoneally with a known number of P388 or P388/ADR leukemia cells.

-

Drug Administration: A day after tumor implantation, mice are treated with this compound, typically administered intraperitoneally for a specified number of days. A control group receives a vehicle solution.

-

Monitoring: The mice are monitored daily for signs of toxicity and survival.

-

Efficacy Evaluation: The primary endpoint is the increase in the median survival time of the treated group compared to the control group.

Signaling Pathways

While the direct target of this compound is DNA, its downstream effects likely involve the activation of various signaling pathways related to DNA damage response and apoptosis.

The DNA damage induced by this compound would likely activate sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. This would lead to the phosphorylation and activation of downstream effectors, including the tumor suppressor protein p53. Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. Furthermore, p53 can promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to caspase activation and programmed cell death.

Conclusion

This compound is a potent antitumor agent with a clear mechanism of action centered on the inhibition of DNA synthesis via DNA alkylation. Its significant in vitro cytotoxicity, particularly against multidrug-resistant leukemia cell lines, and its demonstrated in vivo efficacy in murine leukemia models, underscore its potential as a chemotherapeutic agent. Further research is warranted to fully elucidate its activity against a broader range of cancer cell lines, to explore its potential in combination therapies, and to optimize its therapeutic index for potential clinical development. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

"Pyrindamycin B CAS number and chemical properties"

CAS Number: 118292-35-6

This document provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of Pyrindamycin B, a potent antibiotic with notable antitumor properties. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a member of the pyrindamycin family of antibiotics, which are known for their significant biological activities. The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 118292-35-6 | |

| Molecular Formula | C₂₆H₂₆ClN₃O₈ | |

| Molecular Weight | 543.95 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

This compound is recognized as an antibiotic that demonstrates activity against both gram-positive and gram-negative bacteria. Furthermore, research has highlighted its potent antitumor capabilities. The pyrindamycin class of compounds, including the closely related Pyrindamycin A, are known to function as DNA synthesis inhibitors.[1]

The primary mechanism of action for pyrindamycins is believed to be through the alkylation of DNA.[2][3] DNA alkylating agents are a class of compounds that covalently attach an alkyl group to DNA, leading to DNA damage and ultimately inhibiting cellular processes like replication and transcription.[2] This disruption of DNA integrity is particularly effective against rapidly proliferating cells, such as cancer cells, making this compound a compound of interest in oncology research.

While the general mechanism points towards DNA alkylation, the specific signaling pathways that are directly modulated by this compound have not been extensively elucidated in publicly available literature. Further research is required to identify the precise molecular targets and downstream signaling cascades affected by this compound.

The proposed general mechanism of DNA alkylation is depicted in the following diagram:

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively available in the public domain. However, based on the known activity of pyrindamycins and related DNA alkylating agents, standard assays for assessing cytotoxicity and DNA synthesis inhibition can be employed.

Cytotoxicity Assay (General Protocol)

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays (e.g., XTT, WST-1).

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.

The general workflow for a cytotoxicity assay is outlined below:

Caption: General workflow for a cell cytotoxicity assay.

DNA Synthesis Inhibition Assay (General Protocol)

To specifically measure the effect of this compound on DNA synthesis, a common method is the BrdU (5-bromo-2'-deoxyuridine) incorporation assay.

Methodology:

-

Cell Seeding and Treatment: Follow the same initial steps as the cytotoxicity assay for cell seeding and treatment with this compound.

-

BrdU Labeling: Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU to the cell culture medium. BrdU is a synthetic analog of thymidine and will be incorporated into newly synthesized DNA.

-

Fixation and Denaturation: After labeling, fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.

-

Antibody Incubation: Incubate the cells with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Substrate Addition: Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.

-

Signal Measurement: Measure the signal using a microplate reader. The intensity of the signal is directly proportional to the amount of DNA synthesis.

-

Data Analysis: Compare the signal from this compound-treated cells to the vehicle control to determine the extent of DNA synthesis inhibition.

Conclusion

This compound is a promising antibiotic with significant antitumor potential, likely mediated through the inhibition of DNA synthesis via DNA alkylation. This technical guide provides a summary of its known chemical properties and biological activities. Further research is warranted to fully elucidate its mechanism of action, including the specific signaling pathways involved, and to develop detailed and optimized experimental protocols for its evaluation. The information presented here serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutic agents.

References

Unraveling the Relationship Between Pyrindamycin A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrindamycin A and Pyrindamycin B are potent antitumor antibiotics belonging to the duocarmycin family, a class of natural products known for their sequence-selective DNA alkylating capabilities. This technical guide provides an in-depth analysis of the core relationship between these two closely related compounds. By examining their structural nuances, biosynthetic origins, and comparative biological activities, we aim to furnish researchers and drug development professionals with a comprehensive understanding of their therapeutic potential and the subtle yet critical differences that distinguish them. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the fundamental molecular interactions and pathways associated with their mechanism of action.

Structural Relationship: Stereoisomers at the Core

Diagram 1: Generalized Structure of the Pyrindamycin Core

Caption: Generalized modular structure of Pyrindamycin.

Comparative Biological Activity: A Quantitative Look

The antitumor effects of Pyrindamycin A and B have been evaluated against various cancer cell lines. The primary mechanism of action for both compounds is the inhibition of DNA synthesis, leading to cytotoxicity. Quantitative data from studies, particularly the seminal work by Ishii et al. (1989), allows for a direct comparison of their potency.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Pyrindamycin A and B against Murine Leukemia P388 Cells

| Compound | IC₅₀ (µg/mL) |

| Pyrindamycin A | 3.9 |

| This compound | Not explicitly quantified in the same study, but noted to have similar activity. |

| Doxorubicin (Adriamycin) | Not explicitly quantified in the same study for direct comparison. |

Data extracted from abstracts and references pertaining to Ishii S, et al. J Antibiot (Tokyo). 1989 Nov;42(11):1713-7.

It is noteworthy that both Pyrindamycin A and B demonstrate significant activity against doxorubicin-resistant cell lines, suggesting a mechanism of action that circumvents common drug resistance pathways.

Mechanism of Action: DNA Alkylation Pathway

The cytotoxic effects of the pyrindamycins are attributed to their ability to alkylate DNA. This process involves a sequence-selective binding to the minor groove of the DNA double helix, followed by a covalent modification of the N3 position of adenine bases. This alkylation disrupts the DNA structure and interferes with essential cellular processes like replication and transcription, ultimately leading to apoptosis.

Diagram 2: Signaling Pathway of Pyrindamycin-Induced Cytotoxicity

Caption: Mechanism of Pyrindamycin-induced cell death.

Biosynthesis: A Glimpse into the Duocarmycin Pathway

While the specific biosynthetic gene cluster for the pyrindamycins has not been fully elucidated in publicly available literature, their structural similarity to the duocarmycins suggests a closely related biosynthetic pathway. The biosynthesis of duocarmycins is known to involve a complex assembly of precursors, including amino acids and polyketide-like intermediates, orchestrated by a suite of enzymes encoded within a dedicated gene cluster.

Diagram 3: Proposed Experimental Workflow for Elucidating Pyrindamycin Biosynthesis

Caption: Workflow for biosynthetic pathway elucidation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies based on standard practices for the characterization of natural products like the pyrindamycins.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., P388 murine leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of Pyrindamycin A or B is prepared and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA Synthesis Inhibition Assay

-

Cell Culture and Treatment: Cells are cultured and treated with the pyrindamycins as described in the cytotoxicity assay.

-

Radiolabeled Nucleoside Incorporation: A radiolabeled DNA precursor, such as [³H]thymidine, is added to the culture medium for a short period.

-

Cell Lysis and DNA Precipitation: The cells are harvested and lysed. The DNA is then precipitated using an acid (e.g., trichloroacetic acid).

-

Scintillation Counting: The amount of incorporated radioactivity in the precipitated DNA is measured using a liquid scintillation counter.

-

Data Analysis: The level of DNA synthesis is expressed as a percentage of the control, and the concentration of the compound that inhibits DNA synthesis by 50% is determined.

Conclusion and Future Directions

Pyrindamycin A and B are promising antitumor agents with a well-defined mechanism of action centered on DNA alkylation. Their stereoisomeric relationship underscores the importance of three-dimensional molecular architecture in drug-target interactions. While their in vitro potency is established, further research is warranted in several areas:

-

Elucidation of the complete stereochemical structures of both Pyrindamycin A and B is essential for a precise understanding of their structure-activity relationship.

-

In-depth investigation of their biosynthetic pathway could enable the bioengineering of novel, more potent, or more selective analogs.

-

Comprehensive in vivo studies are necessary to evaluate their therapeutic efficacy, pharmacokinetic profiles, and toxicity in preclinical models.

-

Exploration of their potential in combination therapies with other anticancer agents could reveal synergistic effects and new treatment paradigms.

The continued study of these intricate molecules holds significant promise for the development of next-generation targeted cancer therapies.

A Comprehensive Technical Guide to the Identification and Cultivation of the Pyrindamycin B Producing Organism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the organism responsible for producing Pyrindamycin B, a potent antimycobacterial agent. It details the methodologies for the isolation, identification, and cultivation of the producing bacterium, Streptomyces pyridomyceticus. Furthermore, this document outlines the biosynthetic pathway of the related compound, Pyridomycin, and presents protocols for its extraction. All quantitative data are summarized in tables for clarity, and key experimental workflows and pathways are visualized using diagrams.

Identification of the Producing Organism: Streptomyces pyridomyceticus

This compound is produced by the Gram-positive, filamentous bacterium Streptomyces pyridomyceticus[1]. This organism is typically found in soil and is a member of the Actinobacteria phylum, a group renowned for its prolific production of secondary metabolites, including a majority of clinically useful antibiotics[2]. The identification process involves isolation from environmental samples, followed by morphological and molecular characterization.

Experimental Protocol: Isolation and Identification

This protocol describes the steps for isolating Streptomyces species from a soil sample and subsequently identifying them.

1.1.1. Soil Sample Pre-treatment and Plating

-

Suspend 1 gram of soil in 4 ml of sterile seawater or saline solution[3].

-

Heat the suspension at 55°C for 6 minutes to reduce the population of non-spore-forming bacteria[3].

-

Perform a serial dilution of the heated suspension in sterile seawater[3].

-

Spread 1 ml of each dilution onto isolation media such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media[3]. To inhibit fungal and non-actinomycete bacterial growth, supplement the media with antifungal agents like Nystatin (25 µg/ml) and antibacterial agents like Rifampicin (5 µg/ml)[3].

-

Incubate the plates at 30°C for 7-10 days, observing for the appearance of characteristic Streptomyces colonies (dry, chalky, and often pigmented)[3][4].

1.1.2. Colony Purification and Morphological Identification

-

Select individual colonies exhibiting typical Streptomyces morphology.

-

Perform successive streaking on fresh agar plates to obtain pure isolates[5].

-

Characterize the isolates based on colony morphology (color, form, shape) and Gram staining[6]. Streptomyces are Gram-positive and form branching filaments[2].

1.1.3. Molecular Identification (16S rRNA Gene Sequencing)

-

Extract genomic DNA from the pure isolates using a suitable kit[5].

-

Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R) via Polymerase Chain Reaction (PCR)[6].

-

Sequence the PCR product and compare the resulting sequence with databases like GenBank to confirm the identity as Streptomyces pyridomyceticus[5].

Visualization: Isolation and Identification Workflow

Caption: Workflow for isolating and identifying Streptomyces pyridomyceticus.

Culture and Fermentation

The successful cultivation of Streptomyces pyridomyceticus is crucial for consistent this compound production. This involves optimizing culture media and physical parameters like temperature and pH.

Culture Media

Streptomyces can be grown on a variety of solid and liquid media.

Table 1: Composition of Common Media for Streptomyces Culture

| Medium Component | Solid (Agar) Media (g/L) | Liquid (Broth) Media (g/L) | Reference |

| Basal Medium | |||

| Glucose | 10.0 | 10.0 | [7] |

| Soybean Meal | 10.0 | 10.0 | [7] |

| NaCl | 10.0 | 10.0 | [7] |

| CaCO₃ | 2.0 | 2.0 | [7] |

| Agar | 15.0-20.0 | - | |

| Starch Casein Agar (SCA) | |||

| Soluble Starch | 10.0 | - | [3] |

| Casein | 0.3 | - | [3] |

| KNO₃ | 2.0 | - | [3] |

| NaCl | 2.0 | - | [3] |

| K₂HPO₄ | 2.0 | - | [3] |

| MgSO₄·7H₂O | 0.05 | - | [3] |

| CaCO₃ | 0.02 | - | [3] |

| FeSO₄·7H₂O | 0.01 | - | [3] |

| Agar | 18.0 | - | [3] |

Experimental Protocol: Fermentation for this compound Production

This protocol details the steps from preparing a seed culture to large-scale fermentation for secondary metabolite production.

2.2.1. Seed Culture Preparation

-

Inoculate a single colony of S. pyridomyceticus from a solid agar plate into a 250 ml baffled flask containing 100 ml of a suitable liquid medium (e.g., Basal Medium Broth)[7][8].

-

To prevent clumping and ensure homogenous growth, add sterile springs or glass beads to the flask[4].

-

Incubate the flask in a shaking incubator at 28-30°C and 200-250 rpm for 72 hours to 7 days, or until sufficient growth is achieved[4][7][8].

2.2.2. Production Fermentation

-

Use the seed culture to inoculate the production fermentation medium at a ratio of 2-10% (v/v)[7][9].

-

Carry out the fermentation in a larger vessel under controlled conditions. Optimal parameters for Streptomyces secondary metabolite production often vary but typically fall within the ranges specified in Table 2[3][7].

-

Monitor the fermentation over a period of 5 to 10 days. Samples can be drawn at regular intervals to measure biomass and antibiotic concentration[10].

Data Presentation: Optimal Culture Conditions and Production Kinetics

The optimal conditions for growth and secondary metabolite production can differ.

Table 2: Optimized Culture Conditions for Streptomyces spp.

| Parameter | Optimal Range | Reference |

| pH | 7.0 - 7.5 | [3][7] |

| Temperature | 30°C | [3][4][7] |

| Incubation Period | 7 - 10 days | [3][7] |

| Carbon Source | Starch, Mannitol, Glucose | [7] |

| Nitrogen Source | Soybean Meal, Casein, Peptone | [3][7] |

The production of antibiotics like this compound typically follows microbial growth, initiating during the stationary phase.

Table 3: Example Biomass and Antibiotic Production by Streptomyces over Time

| Fermentation Time (hours) | Dry Biomass (g/L) | Antibiotic Concentration (mg/L) |

| 0 | 0.4 | 0 |

| 24 | ~1.0 | < 10 |

| 48 | ~2.0 | ~20 |

| 72 | ~3.0 | ~35 |

| 96 | ~3.8 | ~50 |

| 120 | 4.0 | 51.0 |

| Data adapted from a study on Streptomyces pristinaespiralis for illustrative purposes[10]. |

Biosynthesis of this compound (Pyridomycin)

The biosynthesis of Pyridomycin, a compound structurally related to this compound, is a complex process involving a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line[1].

The pathway initiates with the amino acid L-Aspartate, which serves as a precursor for the 3-hydroxypicolinyl moiety[1][11]. The assembly involves a series of condensation, modification, and cyclization reactions catalyzed by the multifunctional megasynthase enzymes encoded by the biosynthetic gene cluster[1]. A key feature is the presence of a polyketide synthase-type ketoreductase domain embedded within an NRPS module[1].

Visualization: Proposed Biosynthetic Pathway

Caption: Simplified biosynthetic pathway for Pyridomycin.

Extraction of this compound

After fermentation, the target compound must be extracted from the culture broth. Solvent extraction is a common method for isolating secondary metabolites from Streptomyces cultures.

Experimental Protocol: Solvent Extraction

-

Centrifuge the culture broth to separate the mycelial biomass from the supernatant (culture filtrate)[7].

-

Extract the culture filtrate three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate[3].

-

Combine the organic phases and evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator) at a temperature of approximately 40°C[2][3].

-

The resulting crude extract contains this compound and can be further purified using chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[3].

References

- 1. Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. banglajol.info [banglajol.info]

- 4. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]

- 5. Isolation, Identification, and Characterization of Antibiotic-Producing Bacteria from the Phyllosphere of Zea mays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.sciepub.com [pubs.sciepub.com]

- 7. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 8. scispace.com [scispace.com]

- 9. US3150046A - Antibiotic rifamycin b and method of production - Google Patents [patents.google.com]

- 10. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-enzymatic pyridine ring formation in the biosynthesis of the rubrolone tropolone alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrindamycin B Analogs and Core Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrindamycin B is a natural product with a complex heterocyclic core that has garnered interest due to its potential biological activity. While the total synthesis of this compound has not been reported in the peer-reviewed literature, the synthesis of its core structures and derivatives is a critical area of research for the development of new therapeutic agents. These application notes provide a detailed overview of the available synthetic methodologies for the key structural motifs of this compound, focusing on the dihydropyrido-oxazinone core. Additionally, protocols for key reactions and data on the biological activity of related compounds are presented to guide further research and drug development efforts.

Core Structure of this compound

The key structural feature of this compound is the dihydropyrido[4,3-e]oxazin-4-one ring system. Research efforts have focused on the synthesis of this and related pyrido-oxazine scaffolds.

Experimental Protocols: Synthesis of Pyrido[4,3-b]oxazine Derivatives

A common strategy for the synthesis of pyridooxazine cores involves the reaction of aminopyridines with α-halo ketones. This approach allows for the construction of the oxazine ring fused to the pyridine core.

Protocol 1: Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b]oxazin-7-yl)carbamates

-

Preparation of 5-amino-4-hydroxypyridine intermediate:

-

Hydrolyze the chloro group of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate with formic acid to yield the corresponding 4-hydroxypyridine.

-

Perform catalytic hydrogenation of the nitro group to obtain the 5-amino-4-hydroxypyridine intermediate.

-

-

Cyclization Reaction:

-

React the 5-amino-4-hydroxypyridine intermediate with an appropriate α-halo ketone in acetic acid at room temperature.

-

The reaction yields a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b]oxazin-7-yl)carbamates.

-

Experimental Protocols: Synthesis of 3,4-dihydropyrido[2,1-c]oxazine-1,8-diones

A synthetic route to 3-hydroxy-3,4-dihydropyrido[2,1-c]oxazine-1,8-diones, which can serve as versatile building blocks, has been described.

Protocol 2: General Method for the Preparation of 3-hydroxy-7-acyl-3,4-dihydropyrido[2,1-c]oxazine-1,8-diones

-

Stir 1-(2,2-dimethoxyethyl)-4-pyridone in hydrochloric acid (1:1) for 24 hours at room temperature. For certain substrates, concentrated hydrochloric acid or formic acid may be used with heating.

-

The resulting precipitate is filtered to yield the 3-hydroxy-3,4-dihydropyrido[2,1-c]oxazine-1,8-dione product.

Protocol 3: Ring-Opening and Transformation to Polycyclic Pyridones

-

Stir the 3-hydroxy-7-acyl-3,4-dihydropyrido[2,1-c]oxazine-1,8-dione (0.317 mmol) with an amine (0.381 mmol) and ammonium acetate (0.0245 g, 0.317 mmol) in a mixture of toluene (1 mL) and methanol (1 mL).

-

Heat the reaction mixture at 90 °C in an oil bath for 7–12 hours.

-

The resulting precipitate is filtered and can be recrystallized to yield polycyclic pyridone derivatives.

Data Presentation

Table 1: Synthesis of Polycyclic Pyridones from 3-hydroxy-7-acyl-3,4-dihydropyrido[2,1-c]oxazine-1,8-diones

| Starting Oxazinone | Amine | Product | Yield (%) |

| 3-hydroxy-7-benzoyl... | o-phenylenediamine | 9-Benzoyl...pyridazino... | 31 |

| 3-hydroxy-7-(4-methoxybenzoyl)... | o-phenylenediamine | 9-(4-Methoxybenzoyl)... | 69 |

Table 2: Antimycobacterial Activity of Pyrido-1,2-thiazine Derivatives

| Compound | Lipophilicity (logPcalc.) | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 1a | 4.5 | 3.13 |

| 1b | 5.2 | 6.25 |

Mandatory Visualization

Caption: Synthetic workflow for the formation of the dihydropyrido-oxazinone core.

Caption: Logical workflow for the development of new antimycobacterial agents.

Conclusion and Future Directions

The synthesis of the core structures of this compound, particularly the dihydropyrido-oxazinone scaffold, is an achievable goal for medicinal chemists. The protocols outlined in these application notes, derived from the synthesis of related heterocyclic systems, provide a solid foundation for the design and synthesis of novel this compound analogs. The limited biological data available for related compounds suggests that this class of molecules may possess interesting antimycobacterial properties. Future work should focus on the total synthesis of this compound itself, as well as the generation of a diverse library of analogs for comprehensive structure-activity relationship (SAR) studies. Such

Application Note: Purification of Pyrindamycin B using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrindamycin B is a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antibiotics, a class of potent anti-tumor agents produced by various Streptomyces species. The complex structure and potent bioactivity of this compound necessitate a robust and efficient purification method to isolate it from fermentation broths or synthetic reaction mixtures. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a powerful technique for the purification and characterization of such natural products, providing high resolution and mass-based confirmation of the target compound.

This application note provides a detailed protocol for the purification of this compound using a reverse-phase HPLC-MS system. The methodology is based on established principles for the purification of PBD analogues and other complex natural products.

Physicochemical Properties of this compound

A precise understanding of the physicochemical properties of this compound is crucial for developing an effective HPLC-MS purification protocol. While specific experimental data for this compound is not extensively available in the public domain, we can infer key parameters based on the closely related analogue, Pyrindamycin A.

| Property | Value (Estimated for this compound) | Remarks |

| Molecular Weight | ~544 g/mol | Based on the molecular weight of Pyrindamycin A (543.95 g/mol ). The exact mass should be confirmed by high-resolution mass spectrometry. |

| UV Absorbance (λmax) | 230-250 nm and 310-330 nm | Estimated based on the typical UV spectra of PBDs, which exhibit characteristic absorbance bands. These values should be experimentally determined using a diode array detector (DAD) or a UV-Vis spectrophotometer. |

| Solubility | Soluble in organic solvents like DMSO, methanol, and acetonitrile. Limited solubility in water. | Typical for PBDs. Poor aqueous solubility can be a challenge during purification.[3] |

| Ionization | Readily forms [M+H]⁺ ions | Electrospray ionization (ESI) in positive ion mode is generally effective for PBDs. |

Experimental Protocol: HPLC-MS Purification of this compound

This protocol outlines a general method for the purification of this compound. Optimization of specific parameters will be necessary based on the complexity of the sample matrix and the specific HPLC-MS instrumentation used.

Sample Preparation

-

Extraction: Extract the crude this compound from the fermentation broth or reaction mixture using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Dissolution: Re-dissolve the crude extract in a minimal amount of a strong organic solvent (e.g., DMSO or methanol) to create a concentrated stock solution.

-

Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC-MS Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | A preparative or semi-preparative HPLC system equipped with a binary pump, autosampler, column oven, and a fraction collector. |

| Mass Spectrometer | A single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. |

| HPLC Column | C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size). The choice of column chemistry and dimensions may be optimized. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 10-90% B over 30 minutes (This is a starting point and should be optimized based on the separation of the target compound from impurities). |

| Flow Rate | 4-10 mL/min (for semi-preparative scale) |

| Column Temperature | 30 °C |

| Injection Volume | 100-500 µL (dependent on sample concentration and column capacity) |

| UV Detection | Diode Array Detector (DAD) monitoring at the determined λmax (e.g., 240 nm and 320 nm). |

| MS Detection | ESI Positive Ion Mode |

| Scan Range | m/z 200-1000 |

| Target Ion | m/z ~545 ([M+H]⁺ for this compound) |

| Fraction Collection | Triggered by the target ion's mass-to-charge ratio. |

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound using HPLC-MS.

Data Analysis and Purity Assessment

-

Chromatogram Analysis: Analyze the HPLC chromatogram to identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum.

-

Mass Spectrum Confirmation: Confirm the identity of the target peak by examining the mass spectrum for the expected [M+H]⁺ ion.

-

Purity Assessment: After fraction collection, re-inject an aliquot of the purified fraction into an analytical HPLC-MS system to assess its purity. The purity is typically determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Poor Peak Shape | Column overload, inappropriate mobile phase pH, secondary interactions with the stationary phase. | Reduce injection volume/concentration, adjust mobile phase pH, try a different column chemistry. |

| Low Recovery | Poor solubility, degradation of the compound. | Optimize dissolution solvent, work at lower temperatures, protect from light. PBDs can be sensitive to acidic conditions and light.[3] |

| Co-elution of Impurities | Insufficient chromatographic resolution. | Optimize the gradient profile (make it shallower), try a different mobile phase or stationary phase. |

| No or Weak MS Signal | Poor ionization, ion suppression. | Optimize ESI source parameters (e.g., capillary voltage, gas flow), dilute the sample to reduce matrix effects. |

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using HPLC-MS. The combination of high-resolution reverse-phase chromatography and mass-directed fraction collection allows for the efficient isolation of this potent natural product. Researchers should consider this protocol as a starting point and perform necessary optimizations to achieve the desired purity and yield for their specific application. The successful purification of this compound is a critical step for further biological evaluation and drug development efforts.

References

Application Notes & Protocols: Isolation of Pyrindamycin B from Streptomyces Fermentation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrindamycin B, also known as Pyridomycin, is a cyclodepsipeptide antibiotic with potent antimycobacterial activity.[1][2] It is a secondary metabolite produced by specific strains of actinomycete bacteria, most notably Streptomyces pyridomyceticus and Dactylosporangium fulvum.[3][4] The unique structure of this compound, which includes a 12-membered core ring, allows it to act as a competitive inhibitor of the NADH-dependent enoyl-(Acyl-Carrier-Protein) reductase (InhA), a key enzyme in mycobacterial mycolic acid synthesis.[3][5] This application note provides a detailed protocol for the fermentation of Streptomyces pyridomyceticus NRRL B-2517, followed by the extraction, and purification of this compound.

Data Presentation

The following table summarizes the quantitative data related to the production and analysis of this compound.

| Parameter | Value | Source Organism | Reference |

| Fermentation Yield | 20-40 mg/L | Dactylosporangium fulvum (NRRL B-16292) | [3] |

| HPLC Column | ZORBAX RX-C18 (150 x 4.6 mm, 5 µm) | Not Applicable | [1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Not Applicable | [1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Not Applicable | [1] |

| Flow Rate | 0.5 mL/min | Not Applicable | [1] |

| UV Detection Wavelength | 305 nm | Not Applicable | [1] |

Experimental Protocols